molecular formula C8H7ClN2O B13025470 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one CAS No. 944902-48-1

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B13025470
CAS No.: 944902-48-1
M. Wt: 182.61 g/mol
InChI Key: KPBCKNVWHZFTJR-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro substituent at the 4th position and a tetrahydroquinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5,6,7,8-tetrahydroquinazolin-7-one, while oxidation can produce quinazolinone derivatives with additional functional groups.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloro substituent and the quinazolinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
  • 5,6,7,8-Tetrahydroquinazolin-4-one
  • 4-Chloroquinazoline

Uniqueness

4-Chloro-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern and the presence of the tetrahydroquinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

944902-48-1

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C8H7ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h4H,1-3H2

InChI Key

KPBCKNVWHZFTJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)N=CN=C2Cl

Origin of Product

United States

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